p-Methoxyheptanophenone

Description

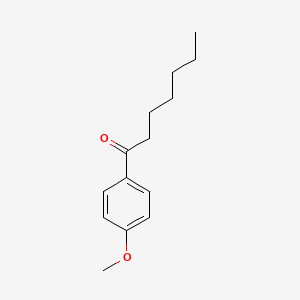

p-Methoxyheptanophenone is an aromatic ketone characterized by a heptanophenone backbone substituted with a methoxy group at the para position of the phenyl ring. It is a secondary metabolite identified in the essential oils (EOs) of Arnica montana L., particularly in rhizomes and roots, where it constitutes 5.07%–9.65% of the EO composition depending on plant age and part .

The compound exhibits notable biological activities, including induction of apoptosis in glioblastoma multiforme (T98G) and anaplastic astrocytoma (MOGGCCM) cell lines (28.5%–32.3% apoptosis rates) . Its mechanism likely involves synergistic interactions with other EO components, such as 2,5-dimethoxy-p-cymene, though its specific metabolic pathways remain uncharacterized .

Properties

IUPAC Name |

1-(4-methoxyphenyl)heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-3-4-5-6-7-14(15)12-8-10-13(16-2)11-9-12/h8-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNCVBHGESSUHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219346 | |

| Record name | p-Methoxyheptanophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69287-13-4 | |

| Record name | p-Methoxyheptanophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069287134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Methoxyheptanophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69287-13-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxyheptanophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride or acetic anhydride as the acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the acylating agent .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: The compound can be reduced to secondary alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂⁻) in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of p-Methoxybenzoic acid.

Reduction: Formation of p-Methoxyheptanol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

p-Methoxyheptanophenone has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant properties and interactions with biological molecules.

Medicine: Investigated for its anticancer activity, particularly in inducing apoptosis in cancer cells.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of p-Methoxyheptanophenone involves its interaction with specific molecular targets. For instance, it has been shown to interact with cysteine residues in proteins, leading to the formation of disulfide bonds and subsequent inhibition of enzymatic activity . This interaction is particularly significant in the context of oxidative stress, where the compound exhibits antioxidant properties by preventing the aggregation of proteins such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

Comparison with Similar Compounds

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | Permeability (PMDCK, nm/s) | HOA% |

|---|---|---|---|---|

| This compound | 220.311 | 3.26 | 2808.3 | 100% |

| Heptanoic acid, 4-methoxyphenyl ester | 236.31 | 3.56 | 2795.21 | 100% |

| 3-Fluoro-5-trifluoromethylbenzoic acid | 307.23 | N/A | N/A | N/A |

| Sclareol | 308.50 | 5.12 | 120.5 | 85% |

Key Observations :

- This compound exhibits superior permeability (PMDCK = 2808.3 nm/s) compared to sclareol, suggesting better bioavailability .

a. Anticancer Activity

- Apoptosis Induction: this compound induces apoptosis in glioma cells (28.5%–32.3%) without affecting normal cell lines, unlike thymol methyl ether, which lacks comparable cytotoxicity data .

- Synergy : Acts synergistically with 2,5-dimethoxy-p-cymene, though the latter’s higher concentration (46.47%–60.31%) may dominate overall EO effects .

b. Antioxidant Properties

- Molecular Docking : Binds to CYS-152, ALA-183, and ASN-316 residues of GAPDH (Glide Score = −4.373 kcal/mol), with lower energy gaps (ΔE = 0.11846 Ha) than sclareol, indicating higher chemical reactivity .

- MD Simulations : Stable RMSD (3.0 Å over 30–35 ns) and 85% interaction retention with CYS-152, outperforming sclareol’s fluctuating RMSF (12–1 Å) .

c. Antimicrobial Activity

- Lacks significant antimicrobial activity compared to thymol methyl ether, which inhibits Gram-positive bacteria at low concentrations .

Occurrence in Natural Sources

| Compound | Plant Source | Concentration Range |

|---|---|---|

| This compound | Arnica montana rhizomes/roots | 5.07%–9.65% |

| 2,5-Dimethoxy-p-cymene | Arnica montana rhizomes/roots | 46.47%–60.31% |

| Thymol Methyl Ether | Crithmum maritimum | Up to 27.1% |

Geographic Variability: this compound levels vary with plant age (3-year-old vs. 4-year-old) and regional chemotypes (e.g., Serbian vs. Romanian populations) .

Biological Activity

p-Methoxyheptanophenone is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antioxidant properties, cytotoxicity, and anti-inflammatory effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is an aromatic ketone characterized by a methoxy group attached to a heptanophenone structure. The presence of the methoxy group can influence the compound's reactivity and interaction with biological systems.

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. Studies have shown that compounds similar to this compound exhibit significant radical-scavenging activity. For instance, research on related methoxyphenols indicates that they can effectively inhibit free radicals, thus demonstrating potential as antioxidants.

| Compound | Radical Scavenging Activity (IC50) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Electron donation to neutralize radicals |

| p-Methoxyphenol | 2.0 mM | COX-2 inhibition and radical scavenging |

| BHA | 0.4 mM | Antioxidant through dimerization |

Cytotoxicity

Cytotoxicity assays are essential for evaluating the safety profile of compounds. The cytotoxic effects of this compound were assessed using various cell lines, including RAW 264.7 macrophages. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compound in inhibiting cell growth.

- Findings : The cytotoxicity of this compound was found to be lower than that of known cytotoxic agents like BHA but comparable to other methoxyphenols.

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound are particularly noteworthy. It has been shown to inhibit cyclooxygenase-2 (COX-2) expression in LPS-stimulated RAW 264.7 cells, which is crucial for managing inflammation.

- Mechanism : The inhibition of COX-2 suggests that this compound may interfere with the inflammatory pathway, potentially making it useful in treating inflammatory diseases.

Case Studies

- Study on Radical Scavenging : A study demonstrated that derivatives of methoxyphenols, including this compound, showed enhanced radical-scavenging activity compared to their parent compounds. This was attributed to the structural modifications that increased electron-donating capacity .

- Cytotoxicity Evaluation : In a comparative analysis, this compound exhibited lower cytotoxicity than BHA but showed significant effects on RAW 264.7 cells at higher concentrations . This suggests a potential therapeutic window for its application.

- Anti-inflammatory Research : A recent investigation into COX-2 inhibitors highlighted the effectiveness of various methoxy-substituted phenols in reducing inflammatory markers in vitro, supporting the notion that this compound could serve as a lead compound for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.